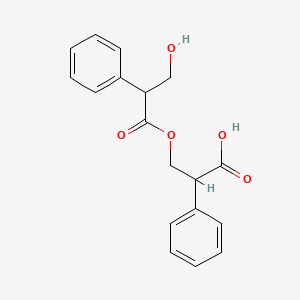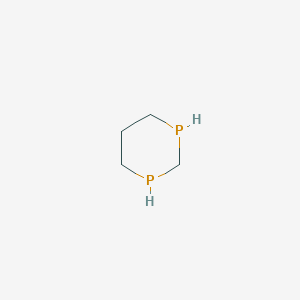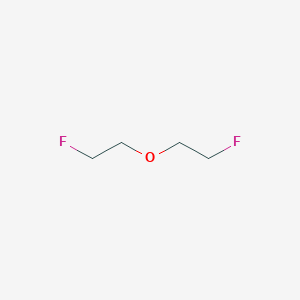
1-Fluoro-2-(2-fluoroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(2-fluoroethoxy)ethane is an organic compound with the molecular formula C4H8F2O It is characterized by the presence of two fluorine atoms and an ether linkage
Preparation Methods
The synthesis of 1-Fluoro-2-(2-fluoroethoxy)ethane typically involves the reaction of diethylene glycol with a fluorinating agent. One common synthetic route includes the use of diethylene glycol and bis(chloroethyl) ether as precursors . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the fluorination process.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions can vary based on the desired purity and application of the final product.
Chemical Reactions Analysis
1-Fluoro-2-(2-fluoroethoxy)ethane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions may yield simpler fluorinated hydrocarbons.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-(2-fluoroethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated ethers on biological systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(2-fluoroethoxy)ethane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
1-Fluoro-2-(2-fluoroethoxy)ethane can be compared with other fluorinated ethers, such as:
- 1,1’-Oxybis[2-fluoroethane]
- 2-Fluoroethyl ether
These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of fluorine atoms and ether linkage in this compound provides distinct properties that can be advantageous in specific applications.
Properties
CAS No. |
373-21-7 |
|---|---|
Molecular Formula |
C4H8F2O |
Molecular Weight |
110.10 g/mol |
IUPAC Name |
1-fluoro-2-(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C4H8F2O/c5-1-3-7-4-2-6/h1-4H2 |
InChI Key |
PEMRKDDXYZHSMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
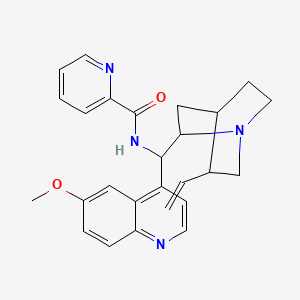
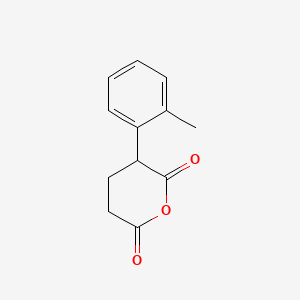
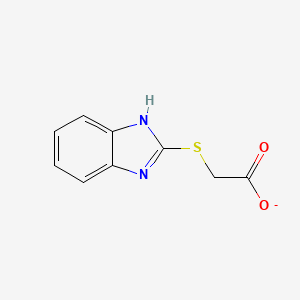

![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
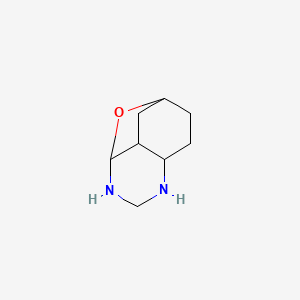
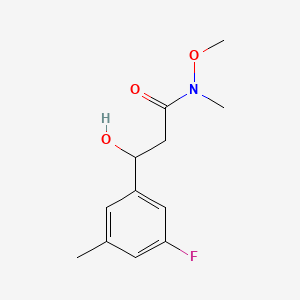
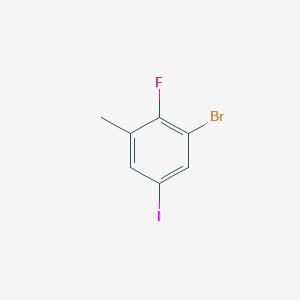
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)

